Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate typically involves the following steps:
Formation of the Enolate Ion: Ethyl 3-oxobutanoate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated with an appropriate alkyl halide to introduce the benzyloxycarbonyl-protected amino group.
Esterification: The resulting intermediate is subjected to esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydroxyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound can undergo hydrolysis to release the active amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar structure but lacks the benzyloxycarbonyl-protected amino group.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.
Uniqueness
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is unique due to the presence of the benzyloxycarbonyl-protected amino group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Properties
CAS No. |
112026-37-6 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18) |
InChI Key |
XTSGXXDPGJJFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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